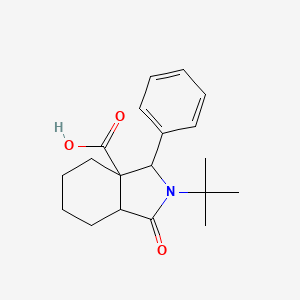
N-(4-メトキシナフタレン-1-イル)-4-トシルブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide is a synthetic organic compound characterized by the presence of a naphthalene ring substituted with a methoxy group and a tosyl group attached to a butanamide chain
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
Target of Action
The primary target of N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide is tubulin , a globular protein that is the main constituent of the microtubules of living cells . Tubulin plays a crucial role in many essential cellular processes, such as maintaining cell shape, cell signaling, secretion, intracellular transport, and cell division .
Mode of Action
N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide interacts with tubulin by inhibiting its polymerization . This interaction disrupts the formation of the microtubule-formed mitotic spindle, which guides the separation of replicated chromosomes to the two daughter cells during cell division . The compound likely binds to the colchicine site of tubulin .
Biochemical Pathways
The inhibition of tubulin polymerization by N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide affects the microtubule dynamics, leading to cell cycle arrest at the G2/M phase . This interruption of the cell cycle ultimately results in apoptotic cell death .
Pharmacokinetics
The compound’s molecular weight of 35541 suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide’s action is the induction of cell cycle arrest at the G2/M phase and subsequent cell apoptosis . This makes the compound a potential candidate for anticancer therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide typically involves a multi-step process. One common method starts with the preparation of 4-methoxynaphthalene-1-carbaldehyde, which is then reacted with an appropriate amine to form the corresponding Schiff base. This intermediate is subsequently reduced to yield the desired amine. The final step involves the tosylation of the amine using tosyl chloride under basic conditions to obtain N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide .
Industrial Production Methods
Industrial production of N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The tosyl group can be reduced to a thiol group under specific conditions.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 4-methoxynaphthalene-1-carboxylic acid.
Reduction: Formation of 4-methoxynaphthalen-1-ylthiol.
Substitution: Formation of N-(4-methoxynaphthalen-1-yl)-4-aminobutanamide.
類似化合物との比較
Similar Compounds
N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide: Similar structure but with a phenoxyacetamide group instead of a tosylbutanamide group.
4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: Compounds with a pyrimidine ring and similar naphthalene substitution.
Uniqueness
N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a promising candidate for further research in anticancer therapy .
特性
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-16-9-11-17(12-10-16)28(25,26)15-5-8-22(24)23-20-13-14-21(27-2)19-7-4-3-6-18(19)20/h3-4,6-7,9-14H,5,8,15H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLLAMKLILGRBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391681.png)


![9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2391686.png)




![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2391693.png)


